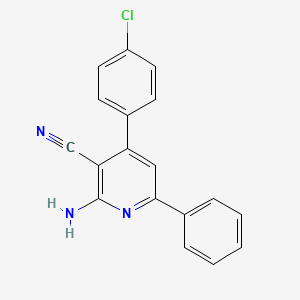

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile

Overview

Description

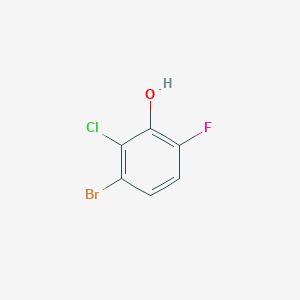

The compound is a derivative of 2-amino-4-chlorophenol , which is a light brown colored crystalline solid . It may be toxic if ingested and is insoluble in water . It is used to make other chemicals .

Synthesis Analysis

While the exact synthesis process for “2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile” is not available, a similar compound, 2-amino-4-(4-chloro phenyl)-1,3-thiazole, was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .Chemical Reactions Analysis

2-Amino-4-chlorophenol, a related compound, may react with strong oxidizing agents . It may also be sensitive to prolonged exposure to air and/or light .Physical And Chemical Properties Analysis

2-Amino-4-chlorophenol is a light brown colored crystalline solid . It is insoluble in water and may be sensitive to prolonged exposure to air and/or light .Scientific Research Applications

Crystal Structure and DFT Studies

- Crystal Structure Analysis : The crystal structure of a derivative of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile was determined using X-ray diffraction, revealing two independent molecules with similar geometric parameters but different environments. Density functional theory (DFT) calculations were used to understand the structural and chemical properties, showing significant effects of dispersion forces on the stability of the crystal. Additionally, hydrogen bond interactions between molecules were observed, driving the dimerization process (Hosseinzadeh et al., 2021).

Antimicrobial Properties

- Antimicrobial Activity : Compounds derived from this compound have been synthesized and tested for antimicrobial activity against various bacteria and fungi. The structure of these compounds was confirmed through various spectral and analytical techniques (Guna et al., 2015).

Application in Synthesis of Novel Compounds

- Synthesis of Derivatives : A study reported the synthesis of 2-amino-3-cyanopyridine derivatives in the presence of Cu(OAc)2 as a catalyst. These derivatives, including one structurally similar to this compound, showed significant antimicrobial efficacy against various microorganisms, highlighting their potential as antibacterial and antifungal agents (Mirjalili et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition Studies : Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors on mild steel in acidic mediums. These studies involved electrochemical, surface, chemical, and theoretical analysis to understand their protective capabilities (Verma et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation .

Result of Action

Similar compounds have been reported to exhibit inhibitory activity against various human cancerous cell lines .

properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFPADSQKJTDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351845 | |

| Record name | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105387-95-9 | |

| Record name | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)

![1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine](/img/structure/B3032020.png)